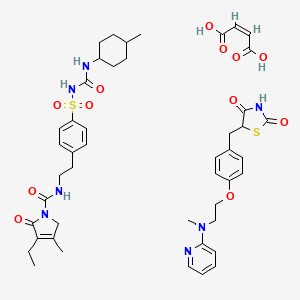
Rosiglitazone/Glimepiride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Rosiglitazone/Glimepiride” is a combination of two antidiabetic agents used in the treatment of type 2 diabetes mellitus. Glimepiride is a sulfonylurea that stimulates insulin release from pancreatic beta cells, while rosiglitazone maleate is a thiazolidinedione that increases insulin sensitivity in peripheral tissues. This combination is used to achieve better glycemic control in patients who do not respond adequately to either drug alone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glimepiride involves the reaction of 3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide with 4-(2-aminoethyl)benzenesulfonamide under specific conditions to form the final product. Rosiglitazone maleate is synthesized by reacting 5-[4-[2-(methyl-2-pyridylamino)ethoxy]benzyl]-2,4-thiazolidinedione with maleic acid .
Industrial Production Methods
In industrial settings, the production of glimepiride and rosiglitazone maleate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compounds are then combined in specific ratios to form the final pharmaceutical product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Both glimepiride and rosiglitazone maleate can undergo oxidation reactions under certain conditions.
Reduction: These compounds can also be reduced, although this is less common in pharmaceutical applications.
Substitution: Glimepiride and rosiglitazone maleate can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of glimepiride can lead to the formation of sulfoxides and sulfones .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, the combination of glimepiride and rosiglitazone maleate is studied for its potential to form new derivatives with improved pharmacological properties. Researchers are exploring modifications to the chemical structure to enhance efficacy and reduce side effects .
Biology
Biologically, this compound is used to study the mechanisms of insulin release and insulin sensitivity. It serves as a model for understanding the interactions between different antidiabetic agents and their effects on cellular pathways .
Medicine
Medically, the combination is used to treat type 2 diabetes mellitus. Clinical trials have shown that it can significantly improve glycemic control in patients who do not respond adequately to monotherapy .
Industry
In the pharmaceutical industry, this compound is used to develop new formulations and delivery systems to improve patient compliance and therapeutic outcomes .
Wirkmechanismus
The mechanism of action of glimepiride involves binding to ATP-sensitive potassium channels on pancreatic beta cells, leading to membrane depolarization and subsequent insulin release. Rosiglitazone maleate acts as a selective agonist of peroxisome proliferator-activated receptor gamma, which regulates the transcription of insulin-responsive genes involved in glucose and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glipizide: Another sulfonylurea with a similar mechanism of action to glimepiride.
Pioglitazone: A thiazolidinedione similar to rosiglitazone maleate, used to increase insulin sensitivity.
Uniqueness
The combination of glimepiride and rosiglitazone maleate is unique in its dual mechanism of action, targeting both insulin release and insulin sensitivity. This makes it particularly effective for patients with type 2 diabetes mellitus who require comprehensive glycemic control .
Eigenschaften
CAS-Nummer |
1019201-23-0 |
|---|---|
Molekularformel |
C46H57N7O12S2 |
Molekulargewicht |
964.1 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H34N4O5S.C18H19N3O3S.C4H4O4/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;;2-1- |
InChI-Schlüssel |
XBAXMIQWFZJUHQ-KSBRXOFISA-N |
SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















